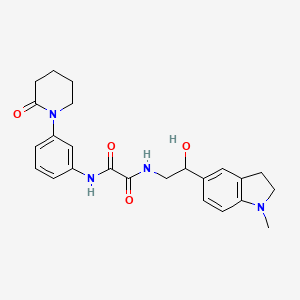

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide

Description

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic substituents: a 2-hydroxy-2-(1-methylindolin-5-yl)ethyl group and a 3-(2-oxopiperidin-1-yl)phenyl moiety. Oxalamides are a versatile class of compounds known for their diverse pharmacological and industrial applications, ranging from enzyme inhibition to flavor enhancement .

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O4/c1-27-12-10-16-13-17(8-9-20(16)27)21(29)15-25-23(31)24(32)26-18-5-4-6-19(14-18)28-11-3-2-7-22(28)30/h4-6,8-9,13-14,21,29H,2-3,7,10-12,15H2,1H3,(H,25,31)(H,26,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYMCAJYTFUKCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)N4CCCCC4=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide is a complex organic compound belonging to the class of oxalamides. Its unique structural features, including an indoline moiety and a piperidine derivative, contribute to its potential biological activity and pharmacological applications.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 378.46 g/mol. The structure integrates functional groups that are crucial for its biological interactions:

| Functional Group | Description |

|---|---|

| Hydroxyl Group | Enhances solubility and potential hydrogen bonding with biological targets. |

| Indoline Moiety | Known for interactions with neurotransmitter receptors, particularly serotonin receptors. |

| Piperidine Derivative | Contributes to the compound's ability to modulate receptor activity. |

The biological activity of this compound likely involves interactions with various biological targets, including enzymes and receptors. The mechanism may include:

- Binding to Receptors : The indole component can bind to serotonin receptors, potentially influencing mood and cognitive functions.

- Enzyme Inhibition : The oxalamide structure may interact with specific enzymes, modulating their activity and impacting metabolic pathways.

Biological Activity Studies

Recent studies have explored the potential biological activities of this compound through various experimental approaches, including in vitro assays and molecular docking studies. Here are some key findings:

- Antiproliferative Activity : Preliminary studies suggest that compounds similar to this compound exhibit cytotoxic effects against cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). This activity may be attributed to their ability to inhibit key enzymes involved in cell proliferation .

- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators suggests it could influence serotonin and dopamine pathways, potentially offering therapeutic benefits in mood disorders and neurodegenerative diseases.

- Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins, supporting the hypothesis that this compound may serve as a lead for drug development targeting specific biological pathways.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Indoline Derivative : Hydroxylation of 1-methylindoline using hydrogen peroxide.

- Piperidine Ring Formation : Synthesis from suitable precursors under basic conditions.

- Coupling Reaction : Utilizing oxalyl chloride for forming the oxalamide linkage.

Case Studies

Several case studies have highlighted the potential applications of similar compounds in medicinal chemistry:

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

The following table summarizes key structural and functional differences between the target compound and analogous oxalamides reported in the literature:

Structural and Functional Insights

Substituent-Driven Activity: The target compound’s 2-hydroxyethyl group may enhance solubility compared to halogenated analogs like BNM-III-170 or SCD1 inhibitors (e.g., compound 20) . The 1-methylindolin moiety distinguishes it from flavor-oriented oxalamides (e.g., S336) and aligns more closely with CNS-active indole derivatives. The 2-oxopiperidin substituent is structurally unique; similar cyclic ketones (e.g., piperidinones) are known to modulate protease activity or improve metabolic stability .

Synthetic Feasibility :

- Yields for oxalamide synthesis vary widely (23–86%), influenced by steric hindrance and substituent reactivity . The target compound’s polar hydroxy group may necessitate specialized coupling agents or protective strategies.

Toxicological Considerations :

- While N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide underwent rigorous toxicity testing, the target compound’s indolin and piperidin groups warrant specific ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N1-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide?

- Methodological Answer : A reflux-based approach using acetic acid as a solvent is commonly employed for oxalamide derivatives. For example, similar compounds (e.g., 2-(2-((1,3-dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-phenylacetamides) were synthesized by heating reactants under reflux for 2 hours, monitored via TLC to track reaction progress. Post-reaction, products are isolated via filtration, washed with water/ethanol, and recrystallized . Adjusting stoichiometry and reaction time may optimize yields.

Q. How can researchers assess the purity of this compound and identify impurities?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with relative retention time (RRT) and response factor (RF) thresholds is standard. For instance, impurities in structurally related compounds (e.g., monobenzyl analogues) were quantified using HPLC with a total impurity limit of 0.5% and individual impurity thresholds of 0.1% . Calibration against reference standards ensures accuracy.

Q. Which analytical techniques are suitable for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry are critical. For oxalamide derivatives, IUPAC naming conventions and InChI keys (e.g., computed via PubChem’s LexiChem) validate structural integrity . Melting point analysis (e.g., 215–217°C for similar compounds) further corroborates purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles across synthesis batches?

- Methodological Answer : Implement iterative process analysis using qualitative frameworks. For example, triangulation of HPLC data, synthesis logs, and environmental factors (e.g., temperature, reagent purity) identifies root causes. Studies on methodological rigor emphasize member checking and alternative hypothesis testing to address discrepancies .

Q. What strategies optimize reaction conditions to minimize by-product formation?

- Methodological Answer : Design of Experiments (DoE) with variable screening (e.g., solvent polarity, catalyst loading) is effective. Evidence from similar compounds shows that glacial acetic acid reduces side reactions compared to polar aprotic solvents . Kinetic studies via TLC or in-situ IR spectroscopy can pinpoint optimal reaction windows.

Q. How should researchers design studies to evaluate the compound’s biological activity?

- Methodological Answer : Use a tiered approach:

- In vitro assays : Screen for antimicrobial or anticancer activity using cell lines, referencing PubChem’s biological activity data for analogous compounds (e.g., tetrahydroquinoline derivatives) .

- In silico modeling : Molecular docking with target proteins (e.g., kinases) predicts binding affinity .

- Dose-response studies : Validate findings using standardized protocols (e.g., IC50 determination) .

Q. What theoretical frameworks guide experimental design for novel oxalamide derivatives?

- Methodological Answer : Align hypotheses with established mechanisms (e.g., hydrogen bonding via hydroxyl groups). Theoretical approaches in coordination chemistry suggest using oxalamide moieties as ligands for metal complexes, leveraging their electron-rich amide groups . Methodological rigor requires justifying choices (e.g., solvent, temperature) through literature-based precedents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.